7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
The exact mass of the compound this compound is 308.0828741 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXUSTBBAIGSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines and exhibits a variety of pharmacological effects including antitumor, anticonvulsant, and antibacterial activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Introduction of the chlorophenyl and phenyl groups through nucleophilic aromatic substitution reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of various receptors on cell surfaces.
- Gene Expression Alteration : The compound may influence the expression of genes associated with various biological processes .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of triazolopyrimidine derivatives. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro testing revealed that certain derivatives exhibited IC50 values below 20 µM against breast cancer cell lines MDA-MB-231 and MCF-7, suggesting strong antiproliferative properties compared to standard chemotherapeutic agents like Cisplatin .
Anticonvulsant Activity
The anticonvulsant properties of related triazolo compounds have also been investigated. In particular, derivatives with similar structures showed promising results in preclinical models using the Maximal Electroshock (MES) test. For example, one study reported an ED50 value of 84.9 mg/kg for a closely related compound, indicating its effectiveness in seizure control compared to established anticonvulsants like carbamazepine .
Antibacterial Activity
Triazolopyrimidines have shown antibacterial effects as well. Research indicates that certain derivatives possess significant activity against bacterial strains, contributing to their potential use in treating infections .
Data Tables
| Biological Activity | Test System | IC50/ED50 Value | Reference |
|---|---|---|---|
| Antitumor | MDA-MB-231 | 17.83 µM | |
| Antitumor | MCF-7 | 19.73 µM | |
| Anticonvulsant | MES Test | 84.9 mg/kg | |
| Antibacterial | Various | Not specified |
Case Studies
- Antitumor Efficacy : A study evaluated multiple triazolopyrimidine derivatives for their cytotoxicity against breast cancer cell lines. Compounds with structural similarities to this compound were found to induce apoptosis effectively and alter cell cycle progression in treated cells.
- Anticonvulsant Properties : In another investigation focusing on seizure models, several derivatives were synthesized and tested for their anticonvulsant efficacy using the MES test protocol. The results indicated that certain modifications enhanced the activity significantly compared to traditional medications.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its triazole and pyrimidine rings allow for the formation of more complex structures through various chemical reactions such as:
- Cyclization Reactions: Useful in synthesizing other heterocycles.
- Nucleophilic Substitutions: Facilitates the introduction of diverse functional groups.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
- Antiviral Activities: Potential against viral infections has been explored in preliminary studies.
- Anticancer Potential: The compound has been investigated for its ability to inhibit cancer cell proliferation.
Medicine
The therapeutic applications are promising:
- Drug Development: Investigated as a lead compound for developing new medications targeting specific diseases such as cancer and infections.
- Mechanism of Action: It may modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis.
Industry
In industrial settings, the compound is utilized for:
- Material Science: Development of new materials with enhanced properties.
- Catalysis: Acts as a catalyst in certain organic reactions to improve efficiency and yield.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. Further research is required to elucidate the exact mechanisms involved.
Q & A
What are the optimized synthetic protocols for this compound, and how do solvent systems influence reaction efficiency?
Answer:
Two optimized protocols are widely used:
- Method A (Solvent-based): A mixture of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate is reacted in water/ethanol (1:1 v/v) with 10 mol% TMDP (4,4’-trimethylenedipiperidine) at reflux (yield: 92%) .
- Method B (Molten TMDP): The same reactants are stirred in molten TMDP at 65°C (yield: 92%) .
Key Considerations:
- TMDP acts as a dual solvent-catalyst, offering high thermal stability and recyclability .
- While Method B avoids volatile solvents, TMDP’s handling requires caution due to conflicting reports on its toxicity ( claims low toxicity, while notes safety concerns) .
- Ethanol/water systems (Method A) are preferable for labs prioritizing solvent accessibility over solvent-free conditions.
How do structural modifications at the 5- and 7-positions affect biological activity, and what methodologies assess these effects?
Answer:
- Position 7 (4-chlorophenyl): Enhances lipophilicity and target binding via halogen interactions. Substitution with bromine or hydroxyl groups alters solubility and activity (e.g., 4-hydroxyphenyl derivatives show improved aqueous solubility) .
- Position 5 (phenyl): Methyl or amino substitutions modulate electronic properties, impacting enzyme inhibition (e.g., amino groups enhance antiviral activity in analogs) .
Methodologies:
- In vitro assays: Dose-response curves for IC50 determination against cancer cells (MTT assay) or microbial strains (MIC testing) .
- Molecular docking: Predicts interactions with targets like viral proteases or kinases using software (AutoDock Vina) and crystallographic data (PDB IDs) .
What advanced techniques are recommended for structural characterization?
Answer:
- NMR Spectroscopy: H/C NMR confirms regiochemistry (e.g., dihydro pyrimidine proton signals at δ 4.2–5.1 ppm) .
- X-ray Crystallography: Resolves fused triazole-pyrimidine geometry and substituent orientation (e.g., C–Cl bond length: 1.74 Å in chlorophenyl derivatives) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ions (e.g., [M+H] at m/z 381.08 for CHClN) .
How can researchers resolve contradictions in synthesis yields or purity across studies?
Answer:
- Variable Control: Ensure consistent catalyst loading (e.g., 10 mol% TMDP) and solvent ratios (water/ethanol vs. pure ethanol) .
- By-product Analysis: Use TLC/HPLC to identify side products (e.g., unreacted aldehydes or triazole intermediates) .
- Reagent Purity: Source aldehydes and triazoles from suppliers like Merck/Aldrich to minimize batch variability .
Case Study: Yields drop to <80% if TMDP is not fully liquefied (Method B) or if ethanol/water ratios deviate from 1:1 (Method A) .
What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Docking Simulations: Use Schrödinger Suite or MOE to model binding to ATP-binding pockets (e.g., EGFR kinase) or viral proteases .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
What strategies improve the recyclability of TMDP in large-scale synthesis?
Answer:
- Recovery Protocol: After filtration, evaporate TMDP’s aqueous phase under reduced pressure (40–50°C) and reuse without purification (5 cycles, <5% activity loss) .
- Molten-State Advantages: Avoids solvent contamination, but requires precise temperature control (65±2°C) to maintain liquidity .
How does the triazolopyrimidine core influence reactivity in further functionalization?
Answer:
- Nucleophilic Sites: The pyrimidine N3 and triazole N2 are reactive toward alkylation/acylation (e.g., sulfanyl group introduction at N2 via thiol coupling) .
- Electrophilic Aromatic Substitution: Chlorophenyl groups direct nitration/sulfonation to the meta position .
Example: 7-(4-Fluorophenyl) analogs are synthesized via Pd-catalyzed cross-coupling (Suzuki-Miyaura) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
